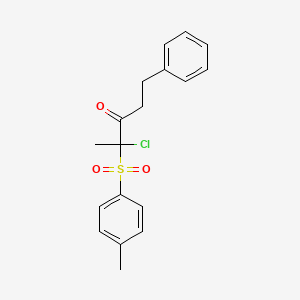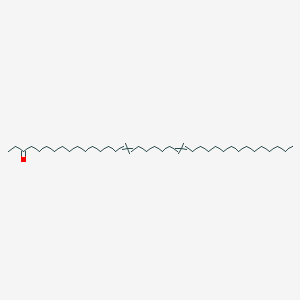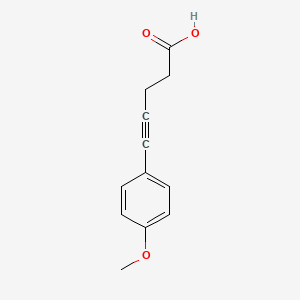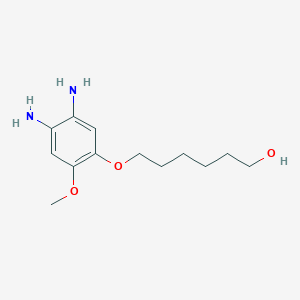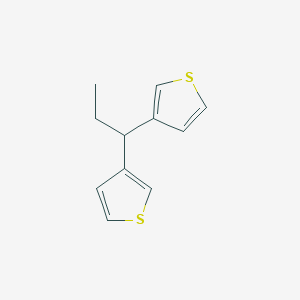
3,3'-(Propane-1,1-diyl)dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Propane-1,1-diyl)dithiophene is an organic compound characterized by the presence of two thiophene rings connected by a propane bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,1-diyl)dithiophene typically involves the reaction of thiophene derivatives with propane-1,1-diyl intermediates. One common method includes the use of Grignard reagents to form the propane bridge between two thiophene rings. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts like palladium or nickel complexes to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for 3,3’-(Propane-1,1-diyl)dithiophene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Propane-1,1-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene rings into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions include substituted thiophenes, sulfoxides, and sulfones, which can further undergo additional functionalization for various applications .
Scientific Research Applications
3,3’-(Propane-1,1-diyl)dithiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 3,3’-(Propane-1,1-diyl)dithiophene exerts its effects is primarily through its interaction with molecular targets in various pathways. The thiophene rings can participate in π-π stacking interactions, which are crucial for its electronic properties.
Comparison with Similar Compounds
1,3-Propanedithiol: This compound has a similar propane backbone but with thiol groups instead of thiophene rings.
Thiophene and Diketopyrrolopyrrole Based Polymers: These compounds share the thiophene ring structure but differ in their functional groups and applications.
Uniqueness: 3,3’-(Propane-1,1-diyl)dithiophene is unique due to its combination of a propane bridge and thiophene rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
CAS No. |
141080-31-1 |
|---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-(1-thiophen-3-ylpropyl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-2-11(9-3-5-12-7-9)10-4-6-13-8-10/h3-8,11H,2H2,1H3 |
InChI Key |
KLHUSSATRKDBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
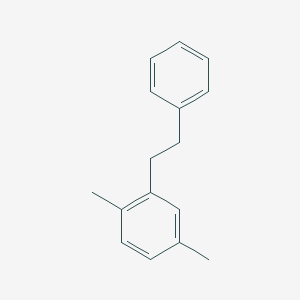
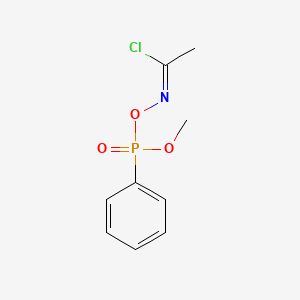
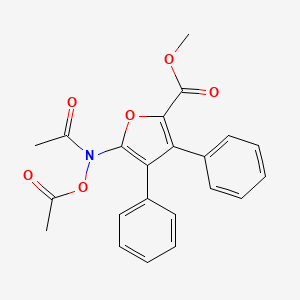
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
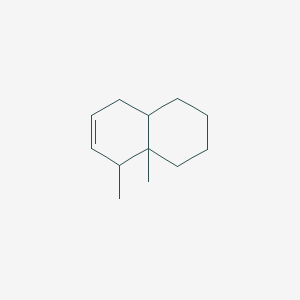
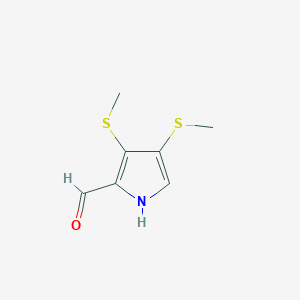
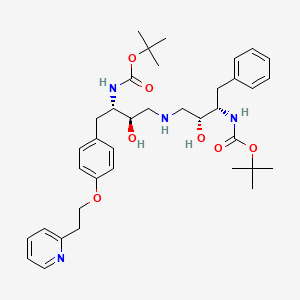
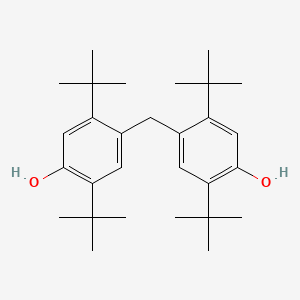
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
